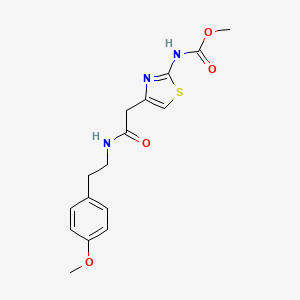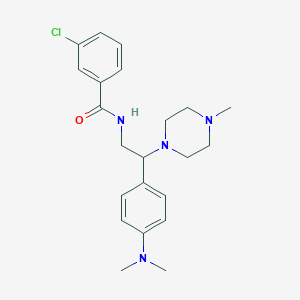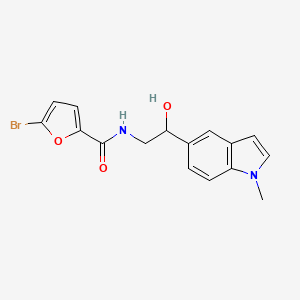
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a furan ring, a carboxamide group, and a bromine atom . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and furan rings would contribute to the aromaticity of the molecule, and the bromine atom would likely add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could potentially undergo substitution reactions. The carboxamide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the indole nucleus allow it to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with potent antiviral properties.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives make them valuable in the treatment of inflammatory diseases. By modulating key inflammatory pathways, these compounds can potentially reduce inflammation and alleviate symptoms associated with various chronic conditions .
Anticancer Activity
Indole derivatives have been explored for their anticancer potential. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The ability to synthesize a variety of indole scaffolds allows researchers to screen for pharmacological activities that could lead to new cancer therapies .
Antimicrobial Activity
The antimicrobial potential of indole derivatives extends to combating a range of microbial infections. Compounds within this class have been shown to possess activity against bacteria, fungi, and other microorganisms, which is crucial in the era of increasing antibiotic resistance .
Antidiabetic Activity
Indole derivatives may also play a role in managing diabetes. Their interaction with biological targets relevant to glucose metabolism suggests that they could be used to develop new antidiabetic drugs .
Neuroprotective Activity
The neuroprotective effects of indole derivatives are of particular interest in the context of neurodegenerative diseases. These compounds may offer therapeutic benefits by protecting neuronal cells from damage and supporting neural function .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRZARZAPQTAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2961903.png)
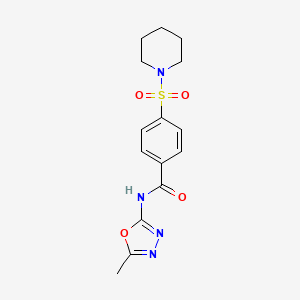
![7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane](/img/structure/B2961907.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)
![1-[4-[3-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961909.png)

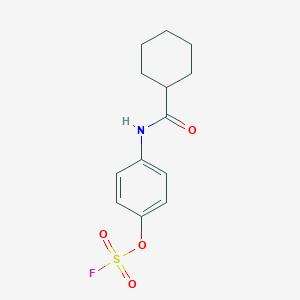
![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene](/img/structure/B2961914.png)
